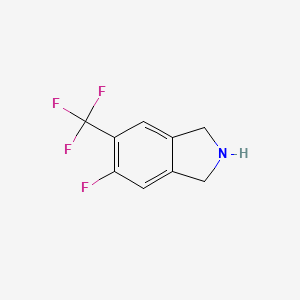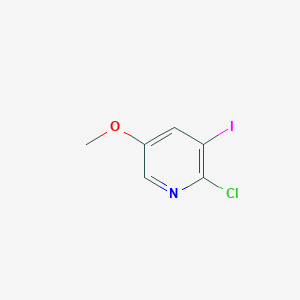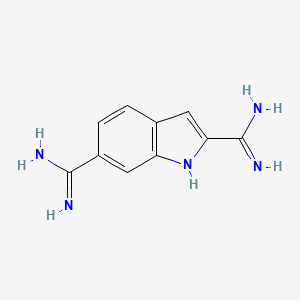
2,6-Diamidino-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,6-diamidino-indole involves the reaction of 2-phenylindole with cyanamide under acidic conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,6-Diamidino-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include methanesulfonic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution. Major products formed from these reactions include various substituted indole derivatives .
Aplicaciones Científicas De Investigación
2,6-Diamidino-indole has numerous scientific research applications:
Chemistry: Used as a fluorescent probe for detecting DNA and RNA.
Biology: Employed in cell staining techniques to visualize nuclei and chromosomal DNA.
Medicine: Utilized in diagnostic procedures to detect mycoplasmal infections and assess apoptosis.
Industry: Applied in flow cytometry for measuring nuclear content and sorting chromosomes
Mecanismo De Acción
The compound exerts its effects by binding strongly to adenine-thymine-rich regions in DNA. This binding occurs in the minor groove of the DNA helix, leading to a significant increase in fluorescence. The molecular targets include DNA and RNA, and the pathways involved are primarily related to nucleic acid binding and fluorescence emission .
Comparación Con Compuestos Similares
2,6-Diamidino-indole is unique due to its strong binding affinity to adenine-thymine-rich regions and its high fluorescence emission. Similar compounds include:
Hoechst 33342: Another DNA stain that is cell-permeable and used for live-cell imaging.
Propidium iodide: A DNA stain that is not cell-permeable and used for staining dead cells.
Ethidium bromide: A nucleic acid stain used in gel electrophoresis but less specific to adenine-thymine-rich regions
These compounds differ in their cell permeability, binding specificity, and applications, highlighting the unique properties of this compound.
Propiedades
Número CAS |
73819-63-3 |
|---|---|
Fórmula molecular |
C10H11N5 |
Peso molecular |
201.23 g/mol |
Nombre IUPAC |
1H-indole-2,6-dicarboximidamide |
InChI |
InChI=1S/C10H11N5/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6/h1-4,15H,(H3,11,12)(H3,13,14) |
Clave InChI |
SFMGKSXWKHFCQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=N)N)NC(=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


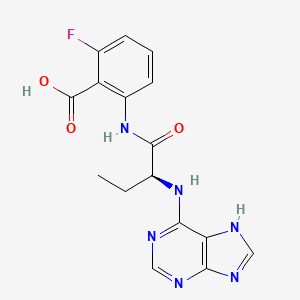
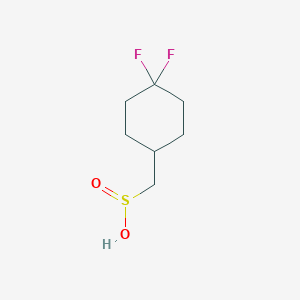
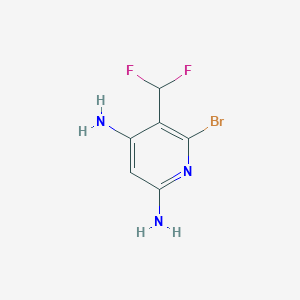
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
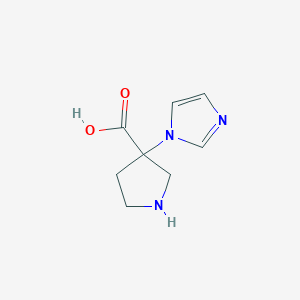
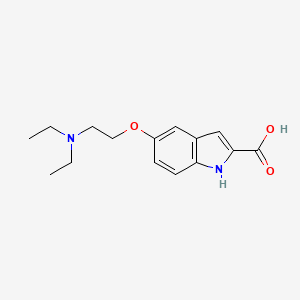
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)
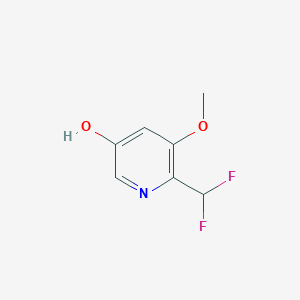
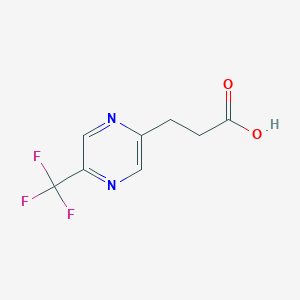
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
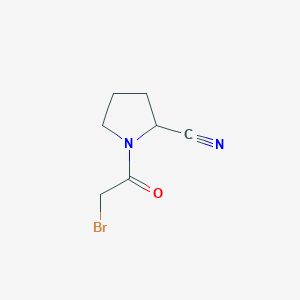
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
